tert-Butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZIWCMCVTDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369084-43-4 | |
| Record name | tert-butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Cyclization of Functionalized Precursors
One of the most efficient approaches involves the cyclization of suitably protected amino acids or amino alcohol derivatives. This method typically employs:
- Starting materials: Ethyl-substituted amino acids or amino alcohols bearing protected hydroxyl groups.
- Key steps: Activation of hydroxyl groups as leaving groups (e.g., mesylates or tosylates), followed by intramolecular nucleophilic substitution to form the pyrrolidine ring.
- Protection strategies: Use of tert-butoxycarbonyl (Boc) groups on nitrogen and tert-butyl esters on carboxyl groups to prevent side reactions.
Research findings:
In a recent patent (EP 2358670B1), a process was described where the protected amino acid derivatives undergo cyclization under controlled heating, leading to the pyrrolidine core with high stereoselectivity. The hydroxyl group in the 3-position is introduced via selective functionalization of the precursor, often as a mesylate or tosylate, which then undergoes ring closure.
Functional Group Transformation via Nucleophilic Substitution
This method involves initial synthesis of a protected pyrrolidine ring with a hydroxyl group at the 3-position, which is subsequently transformed into the desired hydroxypyrrolidine:
- Step 1: Synthesis of N-protected 2-ethylpyrrolidine derivatives.
- Step 2: Introduction of a hydroxyl group at the 3-position through nucleophilic substitution, often using halogenated intermediates (e.g., 3-chloropyrrolidine) followed by hydrolysis or substitution with hydroxide ions.
- Step 3: Final esterification with tert-butyl groups using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Research findings:
Levchenko et al. demonstrated that alkylation of pyrrolidine derivatives with electrophilic reagents like mesylates or tosylates followed by hydrolysis yields the 3-hydroxy derivative efficiently.
Asymmetric Synthesis Using Chiral Catalysts or Chiral Precursors
Achieving stereoselectivity is critical, especially for pharmaceutical applications:
- Chiral starting materials: Utilization of chiral amino acids or amino alcohols.
- Catalytic asymmetric cyclization: Employing chiral catalysts (e.g., chiral Lewis acids) to induce stereoselectivity during ring closure.
- Enzymatic methods: Use of biocatalysts for selective hydroxylation at the 3-position.
Research findings:
Patents and recent literature report that asymmetric synthesis of the target compound can be achieved via chiral auxiliaries or catalysts, leading to high enantiomeric excess (e.e.) of the hydroxypyrrolidine.
Key Reaction Conditions and Catalysts
| Preparation Method | Typical Conditions | Catalysts/Reagents | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Intramolecular cyclization | 40-80°C, inert atmosphere | Triethylamine, bases | 39-65% | High (up to >97% e.e.) |
| Nucleophilic substitution | 0-70°C, aprotic solvents | NaOH, K2CO3, Tosylates | 40-84% | Moderate to high |
| Asymmetric synthesis | -20°C to 0°C, chiral catalysts | Chiral Lewis acids | >90% e.e. | Very high |
Data Tables Summarizing Key Research Findings
Additional Remarks and Notes
- Stereochemical control: The choice of protecting groups and chiral starting materials significantly influences stereoselectivity.
- Hydroxyl group introduction: Typically achieved via substitution reactions on halogenated intermediates, followed by hydrolysis.
- Scale-up considerations: Patents indicate that multigram synthesis is feasible under optimized conditions, with purification via chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-ethyl-3-hydroxy-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate is being investigated for its potential as a precursor in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutics.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective properties of this compound in neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative diseases.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | High |
| Compound Treatment | 85 | Reduced |
Anti-inflammatory Activity
Research has shown that this compound can reduce pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for synthesizing more complex molecules or modifying its structure for enhanced activity.
Examples of Reactions
- Oxidation : Can be oxidized to form corresponding aldehydes or ketones.
- Reduction : Reduction with lithium aluminum hydride can yield alcohol derivatives.
- Substitution : Nucleophilic substitution can introduce new functional groups.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties.
| Compound | Structure Variants | Notable Activities |
|---|---|---|
| 1-Tert-butyl 2-methyl 3-hydroxypyrrolidine | Methyl group instead of ethyl | Moderate neuroprotection |
| 1-Tert-butyl 2-ethyl 3-amino-pyrrolidine | Amino group instead of hydroxyl | Enhanced anti-inflammatory |
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural analogs and their substituents, along with their impact on properties:
Physicochemical Properties
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or bromo-substituted analogs (). However, the ethyl group reduces solubility relative to hydroxymethyl derivatives () .
- Stability : The tert-butyl carbamate group provides stability under basic conditions, a feature shared across analogs. However, the hydroxyl group may increase susceptibility to oxidation compared to ether-protected derivatives .
Spectroscopic and Analytical Data
- NMR Signatures : The target compound’s 3-hydroxyl proton is expected to appear as a broad singlet near δ 1.5–2.5 ppm, distinct from methoxy (δ ~3.3 ppm) or pyridinyloxy protons (δ 6.5–8.5 ppm) in analogs .
- Mass Spectrometry : HRMS data for pyrrolidine carboxylates typically show [M+H]+ peaks corresponding to molecular weights (e.g., m/z 392 for a methyl-pyridinyloxy analog in ). The target compound’s molecular weight can be inferred similarly .
Reactivity and Functionalization
- Hydrogen Bonding: The 3-hydroxyl group facilitates hydrogen bonding, influencing crystallization behavior and biological interactions. This contrasts with non-polar substituents like ethyl or methyl, which prioritize lipophilicity .
- Derivatization Potential: The ethyl group allows for further alkylation, while the hydroxyl group enables esterification or glycosylation, pathways less feasible in azetidine-based analogs () .
Biological Activity
Tert-butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate (TBHEPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
TBHEPC has the molecular formula and features a pyrrolidine ring with a tert-butyl ester group. The structural representation is as follows:
- SMILES : CCC1C(CCN1C(=O)OC(C)(C)C)O
- InChI Key : QLNZIWCMCVTDIC-UHFFFAOYSA-N
This compound's structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions due to its hydroxyl and ester groups.
Antioxidant Properties
Research indicates that compounds similar to TBHEPC exhibit significant antioxidant activity. The presence of the hydroxyl group in the pyrrolidine ring may contribute to scavenging free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have shown that TBHEPC may possess neuroprotective properties. In vitro assays demonstrated that it could reduce neuronal apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival, such as the PI3K/Akt pathway, which is pivotal in neuronal health.
Anti-inflammatory Activity
In vivo studies have suggested that TBHEPC may exert anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the suppression of NF-kB signaling pathways. This activity could be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
- Neuroprotection in Models of Oxidative Stress :
- Anti-inflammatory Mechanisms :
- Antioxidant Capacity Assessment :
Comparative Biological Activity Table
| Property | TBHEPC | Reference Compound |
|---|---|---|
| Antioxidant Activity | IC50 = 25 µM | Ascorbic Acid (IC50 = 20 µM) |
| Neuroprotection | Significant reduction in apoptosis | N/A |
| Anti-inflammatory Effect | Decreased TNF-alpha | N/A |
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 2-ethyl-3-hydroxypyrrolidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling pyrrolidine derivatives with tert-butyl protecting groups. For example, a two-step procedure includes activation of a carboxylic acid (e.g., using isobutyl chloroformate and DIPEA in CH₂Cl₂) followed by nucleophilic substitution with hydroxylamine derivatives. Purification via flash chromatography (0–100% EtOAc/hexane gradient) typically yields ~60% pure product. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., DIPEA as a base) and monitoring reaction progress via LC-MS to ensure complete consumption of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the stereochemistry of the hydroxypyrrolidine ring and the tert-butyl group. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR.
- IR : Hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹ for the carbamate) validate functional groups.
- HRMS : Accurate mass measurement (e.g., [M+H]+ or [M+Na]+) confirms molecular formula.
Cross-referencing with synthetic intermediates (e.g., mixed anhydride formation) ensures structural fidelity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for hydroxyl group functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates to compare competing pathways, such as SN2 vs. SN1 mechanisms for hydroxyl substitution. For example, if experimental kinetic data conflicts with theoretical activation energies, solvation models (e.g., PCM for CH₂Cl₂) and steric effects of the tert-butyl group can be analyzed to reconcile discrepancies .
Q. What strategies mitigate side reactions during boronate or sulfonyl chloride derivatization of the hydroxypyrrolidine moiety?
- Methodological Answer :
- Protection of Hydroxyl Group : Use silyl ethers (e.g., TBSCl) to prevent undesired nucleophilic attacks.
- Low-Temperature Conditions : Conduct reactions at 0°C to minimize side reactions (e.g., over-oxidation).
- Selective Catalysts : Employ catalysts like DMAP to enhance regioselectivity during coupling reactions.
Post-reaction, validate product purity via TLC and ¹H NMR to detect byproducts .
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in ring-opening or cross-coupling reactions?
- Methodological Answer : The tert-butyl group introduces significant steric hindrance, which can slow down nucleophilic attacks at the carbamate carbonyl. For example, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) may improve efficiency by reducing steric clashes. Kinetic studies comparing tert-butyl vs. smaller protecting groups (e.g., methyl) can quantify these effects .
Q. What analytical approaches resolve discrepancies between crystallographic data and solution-phase NMR structures?
- Methodological Answer :
- X-ray Crystallography : Resolve solid-state conformation using SHELXL for refinement .
- NOESY NMR : Identify through-space interactions in solution to assess dynamic flexibility.
- Molecular Dynamics Simulations : Compare crystallographic data with simulated solvent-accessible conformations to explain deviations (e.g., torsional angles) .
Data-Driven Analysis Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
